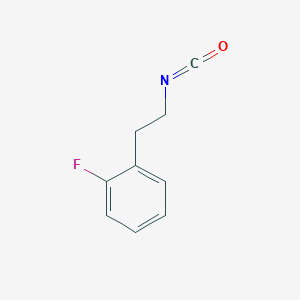

2-Fluorophenethyl isocyanate

説明

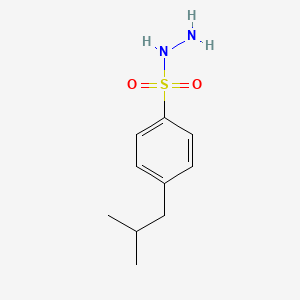

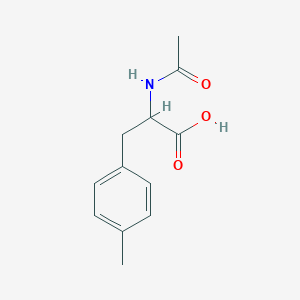

2-Fluorophenethyl isocyanate is a chemical compound that belongs to the family of isocyanates, which are known for their reactivity and wide application in various industrial processes. Isocyanates, in general, are used in the production of polyurethane foams, elastomers, and coatings. The presence of a fluorine atom in the 2-fluorophenethyl isocyanate molecule can influence its reactivity and physical properties, making it a compound of interest for specialized applications .

Synthesis Analysis

The synthesis of isocyanates like 2-fluorophenethyl isocyanate can be achieved through several methods. One approach involves the reaction of amines with carbonyl fluoride, which has been shown to be a feasible alternative to the traditional phosgene route. This method is particularly suitable for synthesizing isocyanates containing electron-withdrawing groups and can be performed under milder conditions, yielding good results . Another method for synthesizing related compounds involves the reaction of 2-fluorobenzoyl chloride with ammonium thiocyanate to obtain 2-fluorobenzoyl isothiocyanate, which can then react with aniline derivatives to form thiourea derivatives .

Molecular Structure Analysis

The molecular structure of 2-fluorophenethyl isocyanate has been studied using techniques such as microwave spectroscopy and nuclear magnetic resonance (NMR). These studies have revealed that 2-fluorophenylisocyanate, a closely related compound, exists as a single planar cis conformer in the gaseous state. Theoretical calculations support these experimental findings. Additionally, NMR studies in the liquid phase have indicated the presence of the cis isomer, with a higher paramagnetic shift for the carbon bonded to the fluorine atom .

Chemical Reactions Analysis

2-Fluorophenethyl isocyanate can undergo various chemical reactions due to the reactive isocyanate group. For instance, intramolecular cyclization reactions of phenylethyl isocyanates have been studied, leading to the formation of isoquinolones and other products under different conditions. These reactions demonstrate the potential of isocyanates to participate in complex transformations, which could be applicable to 2-fluorophenethyl isocyanate as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates are influenced by their molecular structure. The presence of a fluorine atom can affect the boiling point, solubility, and stability of the compound. For example, fluorosulfuryl isocyanate, another fluorinated isocyanate, has been shown to react readily with alcohols and amines, forming stable linkages. Such properties are crucial for applications in drug discovery and click chemistry . Although specific data on 2-fluorophenethyl isocyanate's properties were not provided, it can be inferred that its fluorinated aromatic structure would impart unique characteristics that could be beneficial for certain applications.

科学的研究の応用

Spectrophotometric Determination in Occupational Atmosphere

2-Fluorophenethyl isocyanate and related compounds can be determined spectrophotometrically in occupational atmospheres. Walker and Pinches (1979) developed a method for detecting aliphatic isocyanates in air using hydrochloric acid and dimethyl sulphoxide, followed by analysis with 1-fluoro-2,4-dinitrobenzene to form colored derivatives for spectrophotometric measurement (Walker & Pinches, 1979).

Synthesis and Surface Properties of Films

2-Fluorophenethyl isocyanate has applications in the synthesis of films with specific surface properties. Thomas et al. (1998) demonstrated the use of fluorinated isocyanates in preparing acrylic copolymer films, highlighting their capacity for surface energy reduction and enhanced hydrophobicity (Thomas et al., 1998).

Enhancement of Li-ion Battery Performance

In the field of energy storage, 2-fluorophenethyl isocyanate-related compounds have been explored for improving Li-ion battery performance. Zhang (2006) found that aromatic isocyanates like 4-fluorophenyl isocyanate can reduce the initial irreversible capacities in Li-ion batteries, enhancing their cycleability (Zhang, 2006).

Molecular Geometry Studies

The molecular geometry of 2-fluorophenethyl isocyanate has been studied for understanding its physical properties. Masson et al. (1980) used microwave spectroscopy and nuclear magnetic resonance to analyze the planar cis conformer of 2-fluorophenylisocyanate, contributing to knowledge of its structural behavior (Masson et al., 1980).

Crosslinking in Polyurethane Coatings

2-Fluorophenethyl isocyanate-related isocyanates are used in crosslinking for polyurethane (PUR) coatings. Bruchmann et al. (2002) explored the use of Self-Crosslinking Isocyanates (SCI) to synthesize dendrimers for application in coating formulations, leading to improved material hardness (Bruchmann, Königer, & Renz, 2002).

Air Quality Monitoring

In air quality monitoring, the detection of isocyanates, including fluorophenethyl isocyanates, is crucial. Ghosh et al. (2014) developed a fluorescence sensory polymer for the direct detection of isocyanates in air, with a sensitivity reaching ppt levels (Ghosh, Saha, Gao, & Wang, 2014).

Safety And Hazards

2-Fluorophenethyl isocyanate is classified as a flammable liquid and vapor. It may cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties if inhaled. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

特性

IUPAC Name |

1-fluoro-2-(2-isocyanatoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAAEUQHLYIEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404595 | |

| Record name | 2-Fluorophenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorophenethyl isocyanate | |

CAS RN |

480439-39-2 | |

| Record name | 2-Fluorophenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-(2-isocyanatoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)

![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)

![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)

![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)